![molecular formula C18H14N4OS3 B2531048 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 394231-24-4](/img/structure/B2531048.png)

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

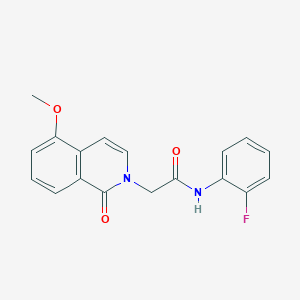

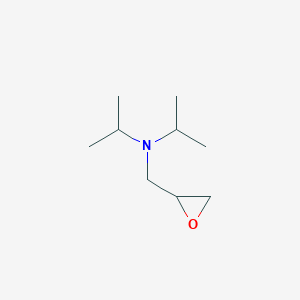

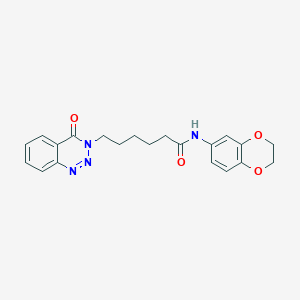

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a benzothiazolyl-amide derivative. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzothiazolyl-amide derivatives and their properties. These compounds are of interest due to their potential photophysical properties and antimicrobial activities.

Synthesis Analysis

The synthesis of related benzothiazolyl-amide derivatives involves the reaction of benzothiazoles with acetic acid or chloroacetamides with appropriate heterocyclic thiones. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another method includes the reaction of N-(benzothiazol-2-yl)-2-chloroacetamides with 4H-[1,2,4]triazol-2-thione to prepare N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiazolyl-amide derivatives is characterized by the presence of hydrogen bonding interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules can form three hydrogen bonds with water acting as a bridge . These interactions are crucial as they can influence the molecular assembly and the photophysical properties of the crystals.

Chemical Reactions Analysis

The chemical reactions of benzothiazolyl-amide derivatives primarily involve the formation of hydrogen bonds. The nature of these bonds can vary depending on the substituents present in the benzothiazole moiety. For example, N-(6-methylbenzo[d]thiazol-2-yl)acetamide forms molecular dimers through homo-intermolecular hydrogen bonding interactions . These interactions are significant as they can affect the compound's reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazolyl-amide derivatives are influenced by their molecular structure and the nature of their hydrogen bonding interactions. Although the specific physical and chemical properties of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide are not detailed in the provided papers, related compounds have been studied for their antimicrobial activities. For instance, various N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives were tested against a range of microorganisms, but they were found to be inactive . This suggests that the antimicrobial potential of these compounds may be limited, but further research could provide more insights.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : Novel derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide, have been synthesized utilizing carbodiimide condensation catalysis, offering a convenient and fast method of preparation. The compounds were comprehensively identified through IR, 1H NMR, and elemental analyses, with intermediate compounds confirmed via single-crystal X-ray diffraction (Yu et al., 2014).

Biological Activities

- Antibacterial and Antifungal Properties : Compounds, including the subject compound, have shown significant antibacterial and antifungal activities, particularly against pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), and viruses like tobacco mosaic virus (TMV). Specific compounds demonstrated superior effects compared to traditional agents, and their protective and inactivation activities against TMV were notably efficient (Tang et al., 2019).

- Anticonvulsant Evaluation : Some derivatives have been synthesized with a focus on in vivo anticonvulsant activity, exploring "lead hopping" through pharmacophoric elements. Preliminary screenings revealed potent candidates with minimal neurotoxicity, significantly improving protective indices in anticonvulsant drug discovery (Siddiqui et al., 2013).

- Antimicrobial Activities : A variety of derivatives have been synthesized and tested for antimicrobial activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida species. However, not all tested compounds showed activity against the organisms, indicating the selectivity and specificity of the chemical structure in antimicrobial effectiveness (Özdemir et al., 2011).

Chemical Properties and Interactions

- Cyclization and Chemical Transformations : The compound's reactivity has been explored, demonstrating its capacity for undergoing cyclization and chemical transformations. Such reactions have been pivotal in synthesizing novel heterocyclic compounds with potential applications in various domains, including pharmaceutical chemistry (Savchenko et al., 2020).

Anticancer Properties

- Evaluation against Cancer Cell Lines : Derivatives have been synthesized and evaluated for their anticancer activity against a spectrum of 60 cancer lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Compounds showed selective activity against certain cancer types, suggesting their potential as molecular templates for developing targeted anticancer agents (Ostapiuk et al., 2015).

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS3/c1-11-5-4-6-12(9-11)16-21-22-17(26-16)20-15(23)10-24-18-19-13-7-2-3-8-14(13)25-18/h2-9H,10H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXPJGFOLHQZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)

![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)